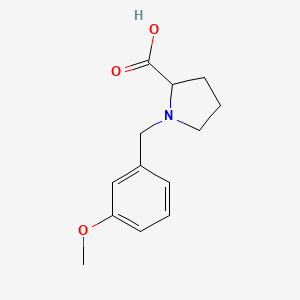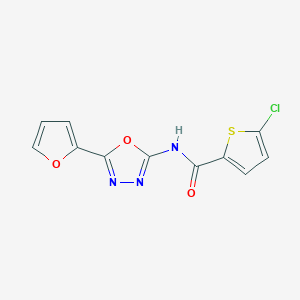![molecular formula C20H24ClN7O2 B3020065 4-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one CAS No. 920185-28-0](/img/structure/B3020065.png)
4-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one” is a complex organic molecule. It contains several functional groups and rings, including a triazole ring, a pyrimidine ring, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a triazole ring, a pyrimidine ring, and a piperazine ring . These rings are connected by various carbon and nitrogen atoms. The presence of these rings and the specific arrangement of atoms give the molecule its unique properties .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has garnered attention for its potential as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their cytotoxic effects against cancer cells. These derivatives may interfere with cell division, induce apoptosis, or inhibit specific cancer-related enzymes. Further studies are needed to explore their mechanism of action and optimize their efficacy .
Antimicrobial Properties
The compound’s antimicrobial activity is another exciting avenue. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Preliminary results indicate promising antibacterial effects, making it a potential candidate for novel antimicrobial agents .
Analgesic and Anti-Inflammatory Effects
Researchers have investigated the analgesic and anti-inflammatory properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. These compounds may modulate pain pathways and reduce inflammation, offering potential therapeutic options for pain management and inflammatory conditions .
Antioxidant Activity
The compound’s antioxidant potential is intriguing. Antioxidants play a crucial role in protecting cells from oxidative damage, which is associated with aging and various diseases. Further studies are needed to explore its antioxidant mechanisms and potential applications .
Enzyme Inhibition
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have shown inhibitory effects on enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These enzymes are involved in various physiological processes, and their modulation could lead to therapeutic benefits. Researchers are actively investigating these interactions .
Antiviral Properties
While research is ongoing, there is interest in exploring the antiviral potential of this compound. Viral infections remain a global health challenge, and novel antiviral agents are continually sought. The compound’s structure–activity relationship may provide insights into designing effective antiviral drugs .
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential uses. For instance, new synthesis methods could be developed to improve the efficiency and yield of the reaction . Additionally, further studies could be conducted to explore its potential uses in various fields, such as pharmaceuticals .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that triazolopyrimidine analogues can inhibit the stress response of general control nonderepressible 2 kinase (gcn2), which may be useful as chemotherapeutic drugs for the treatment of cancer .
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to significant downstream effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide valuable insights into the potential bioavailability of this compound.
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects can result from the compound’s interaction with its targets and the subsequent changes in biochemical pathways.
Eigenschaften
IUPAC Name |
4-chloro-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN7O2/c1-2-30-16-7-5-15(6-8-16)28-20-18(24-25-28)19(22-14-23-20)27-12-10-26(11-13-27)17(29)4-3-9-21/h5-8,14H,2-4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDZLQKFRPZIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCCCl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-({3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B3019988.png)


![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B3019994.png)

amine](/img/structure/B3019996.png)
![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3019997.png)
![Methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B3020001.png)
![N-(4-hydroxyphenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B3020002.png)
